Crystal Polymorphism: A Three-Form System for Controlled Solid-State Studies
2-Iodo-4-nitroaniline exhibits three fully characterized crystal polymorphs: triclinic, orthorhombic, and monoclinic [1]. This contrasts with the more limited polymorphism observed in its halogenated analogs; 2-bromo-4-nitroaniline is known in only one form [2], while 2-chloro-4-nitroaniline is reported with at least two [3]. The presence of three polymorphs provides a unique platform for studying solvent-mediated phase transformations and the influence of halogen size on crystal packing.
| Evidence Dimension | Number of Characterized Crystal Polymorphs |
|---|---|
| Target Compound Data | 3 (triclinic, orthorhombic, monoclinic) |
| Comparator Or Baseline | 2-Bromo-4-nitroaniline: 1 known form; 2-Chloro-4-nitroaniline: at least 2 forms (triclinic and orthorhombic) |
| Quantified Difference | 2-Iodo derivative has at least one more known polymorph than its closest analogs. |
| Conditions | Full structural characterization via PXRD, DSC, and IR [1] |
Why This Matters
Procurement of the iodo derivative enables investigations into multi-polymorph systems, a critical area in pharmaceutical solid-form screening and materials science.
- [1] Kelly, D. M., Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Moynihan, H. A. (2010). Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. Crystal Growth & Design, 10(10), 4303–4309. View Source
- [2] Dey, S. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, 65(Pt 3), o542. View Source
- [3] Medviediev, V., Shishkina, S. V., Ribalka, A., Zaręba, J. K., Drozd, M., & Daszkiewicz, M. (2020). Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation. CrystEngComm, 22(29), 4874–4882. View Source
